molecular formula C13H14ClN3O4S2 B11306066 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11306066
M. Wt: 375.9 g/mol
InChI Key: RRTRPKBQSOKRAZ-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a sulfanyl linkage, and a dihydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenylsulfanyl ethyl intermediate, which is then reacted with a dihydropyrimidine derivative under specific conditions to form the final product. The reaction conditions often include the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product with high purity. The industrial methods also focus on minimizing waste and environmental impact by employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dihydropyrimidine core or the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl moiety.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4′-hydroxybenzophenone: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and a propionate group, offering different chemical properties and reactivity.

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide stands out due to its combination of a chlorophenyl group, a sulfanyl linkage, and a dihydropyrimidine core

Properties

Molecular Formula

C13H14ClN3O4S2

Molecular Weight

375.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H14ClN3O4S2/c1-8-11(12(18)17-13(19)16-8)23(20,21)15-6-7-22-10-4-2-9(14)3-5-10/h2-5,15H,6-7H2,1H3,(H2,16,17,18,19)

InChI Key

RRTRPKBQSOKRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCCSC2=CC=C(C=C2)Cl

Origin of Product

United States

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